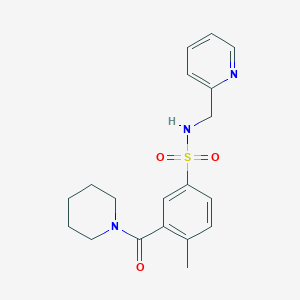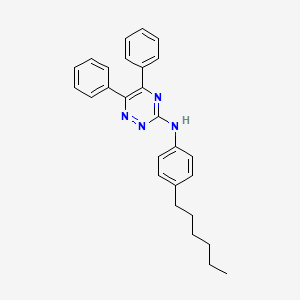![molecular formula C17H21N3O3S B5303725 4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide](/img/structure/B5303725.png)
4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide, also known as PAPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. PAPB is a sulfonamide derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. By inhibiting CAIX, 4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide can reduce the acidity of the tumor microenvironment, which can inhibit the growth and spread of cancer cells. 4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism. Activation of AMPK can improve insulin sensitivity and glucose tolerance.
Biochemical and physiological effects:
4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In animal models, 4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide has been shown to improve insulin sensitivity and glucose tolerance. Additionally, 4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide has been shown to reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide in lab experiments is its specificity for CAIX. 4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide has been shown to inhibit CAIX without affecting other carbonic anhydrase isoforms. This specificity can be useful in studying the role of CAIX in cancer and other diseases. However, one of the limitations of using 4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide is its low solubility in aqueous solutions. This can make it difficult to administer 4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide in animal models and in clinical trials.
Future Directions
There are several future directions for research on 4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide. One area of research is to further elucidate the mechanism of action of 4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide. This can help to identify new targets for 4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide and improve its efficacy. Another area of research is to develop new methods for synthesizing 4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide that can improve its solubility and bioavailability. Additionally, 4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide can be studied in combination with other drugs to improve its efficacy in the treatment of cancer and other diseases. Finally, 4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide can be studied in clinical trials to evaluate its safety and efficacy in humans.
Synthesis Methods
4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonamide with propanoyl chloride and 4-(aminocarbonyl)-N-methylbenzenesulfonamide. Another method involves the reaction of 4-amino-N-methylbenzenesulfonamide with propanoyl chloride and 4-(aminocarbonyl)benzenesulfonamide. These methods have been reported in the literature and have been used to synthesize 4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide in the laboratory.
Scientific Research Applications
4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide has been studied extensively for its potential applications in medical research. One of the main applications is in the treatment of cancer. 4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs. Another application of 4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide is in the treatment of diabetes. 4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide has been shown to improve insulin sensitivity and glucose tolerance in animal models. Additionally, 4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide has been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
1-[4-[(4-methylphenyl)sulfonylamino]phenyl]-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-12-18-17(21)19-14-6-8-15(9-7-14)20-24(22,23)16-10-4-13(2)5-11-16/h4-11,20H,3,12H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLIHESHJJDJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-{4-[(propylcarbamoyl)amino]phenyl}benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5303658.png)
![5-{3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303669.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5303678.png)

![N-[3-(acetylamino)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5303692.png)
![2-methyl-7-phenylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5303694.png)
![N-(4-fluorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5303696.png)

![(3aR*,6aS*)-5-[3-(1,3-benzothiazol-2-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5303698.png)


![N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5303727.png)
![1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one](/img/structure/B5303732.png)
![4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol](/img/structure/B5303740.png)